1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-
Description
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c29-25(22-10-4-1-5-11-22)16-17-27-18-20-28(21-19-27)26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIJOPNYHUBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360038 | |
| Record name | 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48221-27-8 | |
| Record name | 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves several steps. One common method includes the reaction of benzhydryl chloride with piperazine to form 1-benzhydryl-4-(chloromethyl)piperazine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- exhibit antidepressant and anxiolytic effects. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. A study demonstrated that derivatives of this compound could lead to significant improvements in anxiety-related behaviors in animal models .
Cardiovascular Applications
Another promising application is in the treatment of cardiovascular diseases. A patent (EP2799430A1) describes a diphenylmethyl piperazine derivative that has shown pharmacological action beneficial for treating heart failure without increasing heart rate. This highlights the potential of related compounds in cardiovascular therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves multi-step processes that can yield various derivatives with modified biological activities. Understanding the structure-activity relationship (SAR) is critical for optimizing these compounds for specific therapeutic uses.
| Compound | Activity | Reference |
|---|---|---|
| 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- | Antidepressant | |
| Diphenylmethyl piperazine derivative | Cardiovascular |
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, the administration of a compound structurally similar to 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- resulted in a statistically significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity .
Case Study 2: Cardiovascular Effects
Clinical trials investigating the cardiovascular effects of diphenylmethyl piperazine derivatives demonstrated their ability to lower blood pressure without adverse effects on heart rate. This finding suggests a novel approach to managing hypertension through selective receptor modulation .
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce inflammation and other related processes. The compound may also interact with various receptors and enzymes, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[4-(Diphenylmethyl)-1-piperazinyl]-1-phenylpropan-1-one
- CAS Registry Number : 48221-27-8
- Molecular Formula : C₂₆H₂₈N₂O
- Molecular Weight : 384.51 g/mol
- Structural Features: A propanone backbone with a phenyl group at the ketone position (C1). A piperazine ring substituted with a diphenylmethyl group at the N4 position. A three-carbon chain linking the piperazine to the ketone group (C3) .
Physicochemical Properties :
- Hydrogen Bond Acceptors : 3
- Topological Polar Surface Area : 23.6 Ų
- LogP (XlogP) : 4.6 (indicating high lipophilicity)
- Rotatable Bonds : 7 (suggesting conformational flexibility) .
Synthetic Relevance: The compound belongs to a class of piperazine-propanone derivatives, often synthesized via nucleophilic substitution or ketone alkylation reactions.
Comparison with Structurally Related Compounds
Piperazine-Substituted Propanones
Key Observations :
Non-Piperazine Chalcone Derivatives
Comparison with Target Compound :
Pharmaceutical Analogs with Known Therapeutic Roles
- Oxatomide (Antiallergic Agent): Contains a diphenylmethyl-piperazinyl moiety linked to a benzimidazolone. Demonstrates H1-histamine receptor antagonism .
- Carfenazine Maleate (Tranquilizer): Structurally distinct but shares a phenothiazine-piperazine-propanone scaffold. Used in schizophrenia treatment .
However, the absence of a phenothiazine ring (cf. Carfenazine) may limit antipsychotic activity .
Biological Activity
1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- is a compound of significant interest due to its potential pharmacological applications, particularly in the treatment of cardiovascular conditions and cancer. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Chemical Formula : C29H34N2O2
- CAS Number : 93339-92-5
- Molecular Structure : The compound features a propanone backbone with a piperazine moiety and diphenylmethyl substituents, which contribute to its biological activity.
Cardiac Effects
Research indicates that compounds similar to 1-Propanone, particularly those containing the diphenylmethyl piperazine structure, exhibit notable cardiac effects. For instance:
- Inotropic Effects : A study demonstrated that related compounds produced greater inotropic effects in rat hearts compared to guinea pig hearts, suggesting species-specific responses to the compound's action .
- Vasodilatory Activity : The compound has shown direct inotropic and vasodilatory effects in anesthetized animal models, indicating its potential utility in treating heart failure without significantly increasing heart rate .
Anticancer Activity
The anticancer potential of 1-Propanone has been evaluated through various assays:
- Cytotoxicity Studies : Compounds structurally related to 1-Propanone have exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), outperforming traditional chemotherapeutics like Tamoxifen. The presence of specific functional groups appears to enhance this activity while minimizing toxicity to normal cells .
Case Studies and Experimental Data
The biological activity of 1-Propanone is hypothesized to involve multiple mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to influence calcium influx in cardiac tissues, enhancing contractility without excessive heart rate increase.
- DNA Interaction : Molecular docking studies suggest that the compound can bind effectively to DNA structures, potentially disrupting cancer cell proliferation by interfering with replication processes .
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl- with high purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Structure Assembly : Start with propiophenone (1-phenyl-1-propanone) as the ketone backbone, which is commercially available and well-characterized .
Piperazine Functionalization : Introduce the 4-(diphenylmethyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, 1-(diphenylmethyl)piperazine can be reacted with a halogenated propanone derivative under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine .
Purification : Use column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>98%) using a C18 column and acetonitrile/water mobile phase .
Characterization : Validate intermediates and final product using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm bond formation and absence of side products .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons from diphenylmethyl groups at δ 7.2–7.5 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) and carbon types (e.g., carbonyl carbon at ~205 ppm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, the diphenylmethyl group may cleave to produce a base peak at m/z 167 .
- FT-IR : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, C-N stretches at ~1250 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and bond angles, particularly for stereochemical validation .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodological Answer:
SAR studies should focus on modular modifications:
Piperazine Substitution : Replace the diphenylmethyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
Ketone Backbone Variation : Substitute the propanone chain with cyclopropane or ester groups to evaluate steric and electronic influences .
Biological Assays : Test derivatives against target receptors (e.g., dopamine or serotonin receptors) using radioligand binding assays. For example, measure IC₅₀ values in competitive binding experiments .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental data .
Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?
Methodological Answer:
Contradictions often arise from synthesis or analytical variability:
Reproduce Conditions : Repeat synthesis and purification using identical protocols (e.g., solvent, temperature) as the original study to isolate batch-specific effects .
Cross-Validate Techniques : Compare data across multiple methods (e.g., DSC for melting point vs. traditional capillary methods) .
Reference Standards : Use certified reference materials (CRMs) from NIST or other accredited sources to calibrate instruments and verify spectral assignments .
Peer Collaboration : Share raw data (e.g., NMR FIDs, MS spectra) with independent labs to confirm reproducibility .
Advanced: What strategies are recommended for assessing the compound’s stability under experimental storage conditions?
Methodological Answer:
Design accelerated stability studies:
Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation products via LC-MS and quantify using area normalization .
Photostability : Expose to UV light (300–400 nm) and monitor changes in UV-Vis absorbance (e.g., λmax shifts) .
Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C. Use ¹H NMR to detect hydrolysis byproducts (e.g., free piperazine or ketone oxidation) .
Cryopreservation : For long-term storage, lyophilize the compound and store at -80°C under argon to prevent oxidation .
Basic: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
Solvent Optimization : Replace DCM with toluene or THF for better solubility and easier recycling .
Catalysis : Employ palladium catalysts (e.g., Pd/C) for efficient coupling reactions or microwave-assisted synthesis to reduce reaction time .
Process Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Scale-Up Protocols : Follow QbD (Quality by Design) principles, identifying critical process parameters (CPPs) like temperature and stirring rate .
Advanced: What analytical approaches are suitable for detecting trace impurities in this compound?
Methodological Answer:
LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) to identify impurities at ppm levels .
GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and EI ionization .
2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar impurities .
ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalysts) with detection limits <1 ppb .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
